molecular formula C6H4Cl2IN B079478 2,4-Dichloro-6-iodoaniline CAS No. 697-90-5

2,4-Dichloro-6-iodoaniline

Cat. No. B079478
CAS RN: 697-90-5
M. Wt: 287.91 g/mol
InChI Key: YJRSMJTVXWBFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-iodoaniline is a chemical compound that has been studied for its various properties and reactions. Its molecular structure and synthesis methods are of particular interest in the field of chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-diiodo-4-methylaniline, involves dissolving the aniline compound in acetic acid and adding KI-KIO3 under specific conditions to achieve a significant yield. This process is noted for its simplicity and cost-effectiveness, making it suitable for the synthesis of iodo substituent aniline complexes (Kou, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in the crystal structure (Betz, 2015).

Chemical Reactions and Properties

The electrochemical oxidation of compounds like 4-iodoaniline in acetonitrile solution has been studied, indicating the Bacon–Adams mechanism as the main electrochemical oxidation route (Kádár et al., 2001).

Physical Properties Analysis

Research on related compounds, such as 4-iodoaniline, reveals insights into their physical properties, including molecular interactions and charge-transfer complexes in various solvents (El-Gogary et al., 2007).

Chemical Properties Analysis

The study of the crystal and molecular structures of compounds like 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls with chloranilic acid provides insights into the chemical properties of similar compounds, showing the formation of hydrogen-bonded chains and the influence of molecular structure on chemical behavior (Bator et al., 2011).

Scientific Research Applications

  • Synthesis of Other Compounds : 2,4-Dichloro-6-iodoaniline is used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reaction and annulation reaction. This process is performed under mild conditions and with good selectivity, highlighting the compound's utility in complex chemical syntheses (Ming, 2011).

  • Electrochemical Studies : The electrochemical behavior of various haloanilines, including compounds related to 2,4-Dichloro-6-iodoaniline, has been studied to understand their oxidation mechanisms. These studies contribute to the broader understanding of how such compounds interact in electrochemical environments, which is crucial for their application in various chemical processes (Kádár et al., 1999).

  • Nephrotoxicity Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 4-haloaniline and 3,5-dihaloaniline isomers. Understanding the toxicological profiles of these compounds is essential for ensuring safe handling and application in various industrial processes (Hong et al., 2000).

  • Palladium-Catalyzed Reactions : Studies have explored the use of 2-iodoaniline derivatives, closely related to 2,4-Dichloro-6-iodoaniline, in palladium-catalyzed carbonylation. Such reactions are significant for creating complex organic molecules and have varied applications in pharmaceuticals and material sciences (Ács et al., 2006).

  • Supramolecular Chemistry : The crystal structures of various 4-phenoxyanilines, including iodo analogs, have been compared to understand their supramolecular arrangements. Such studies are crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular interactions (Dey & Desiraju, 2004).

  • Photochemical Studies : The photochemistry of haloanilines, including 4-haloanilines and iodoanilines, has been extensively studied to understand their reaction paths and potential applications in synthetic chemistry, environmental sciences, and photodegradation processes (Freccero et al., 2003).

Safety And Hazards

2,4-Dichloro-6-iodoaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSMJTVXWBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428820
Record name 2,4-dichloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-iodoaniline

CAS RN

697-90-5
Record name 2,4-Dichloro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-iodoaniline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-iodoaniline
Reactant of Route 3
2,4-Dichloro-6-iodoaniline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-iodoaniline
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-iodoaniline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-iodoaniline

Citations

For This Compound
15
Citations
FB Dains, TH Vaughan, WM Janney - Journal of the American …, 1918 - ACS Publications
In the course of the study of the effect of the halogens on the reactivity of the aromatic amines, it became necessary to prepare certain iodine substitution products of these amines, and …
Number of citations: 18 pubs.acs.org
V Snieckus, MAJ Miah - Synfacts, 2017 - thieme-connect.com
Significance: Reported is a palladium-catalyzed method for synthesizing quinazoline-2, 4-(1H, 3H)-diones 3 through insertion of CO2 and cycloaddition of isocyanides 2 to 2-…
Number of citations: 0 www.thieme-connect.com
P Xu, F Wang, TQ Wei, L Yin, SY Wang, SJ Ji - Organic letters, 2017 - ACS Publications
A Pd-catalyzed insertion and cycloaddition of CO 2 and isocyanide into 2-iodoanilines under atmospheric pressure has been developed and affords quinazoline-2,4(1H,3H)-diones …
Number of citations: 64 pubs.acs.org
B ANDERSSON, BO LAMM - ACTA CHEMICA SCANDINAVICA, 1969 - actachemscand.org
It has been demonstrated that an exchange of iodine for chlorine occurs in 2, 4-dichloro-6-iodo-and 2, 6-dichloro-4-iodobenzenediazonium ions in 5 M aqueous hydrochloric acid. Only …
Number of citations: 1 actachemscand.org
Z Liu, RC Larock - Tetrahedron, 2007 - Elsevier
An efficient route to a variety of carbazoles and dibenzofurans has been developed. It involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of …
Number of citations: 134 www.sciencedirect.com
N Park, Y Heo, MR Kumar, Y Kim… - European Journal of …, 2012 - Wiley Online Library
Copper‐catalyzed one‐pot three‐component reactions of 2‐iodoanilines, aldehydes, and NaSH·n H 2 O afford benzothiazoles in good yields. When CuCl was employed as a catalyst in …
GD Artman, SM Weinreb - Organic Letters, 2003 - ACS Publications
A halogen-selective tandem intramolecular Heck/carbonylation reaction has been developed for the construction of the C,E,F-ring system and the C20 quaternary center found in …
Number of citations: 103 pubs.acs.org
AE Bradfield, KJP Orton, IC Roberts - Journal of the Chemical Society …, 1928 - pubs.rsc.org
'CHLORINE, bromine chloride, and iodine chloride are respectively formed by the reaction between hydrogen chloride, hydrogen bromide and hydrogen iodide and a chloroamine, …
Number of citations: 14 pubs.rsc.org
Z Liu, RC Larock - Organic letters, 2004 - ACS Publications
An efficient route to synthesize a variety of carbazoles and dibenzofurans has been developed. It involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the …
Number of citations: 160 pubs.acs.org
GD Artman III - 2004 - search.proquest.com
Part one. A halogen selective tandem Heck/carbonylation strategy has been developed for a total synthesis of the marine alkaloid perophoramidine (1). In initial model studies, the N-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.